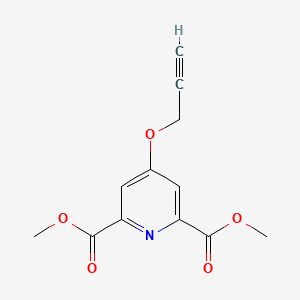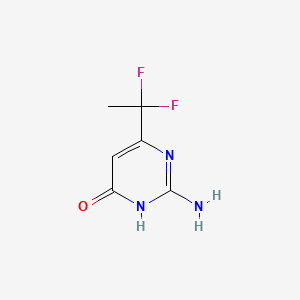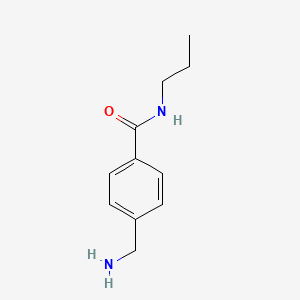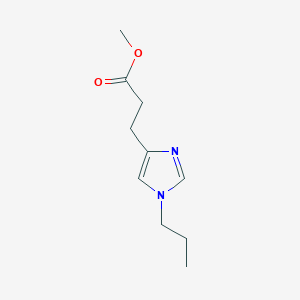
Manganese;2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese gluconate is typically synthesized by reacting manganese carbonate with gluconic acid in an aqueous medium . The reaction conditions involve dissolving manganese carbonate in gluconic acid solution, followed by crystallization to obtain the manganese gluconate product. The reaction can be represented as follows:
MnCO3+2C6H12O7→Mn(C6H11O7)2+CO2+H2O
Industrial Production Methods
In industrial settings, the production of manganese gluconate involves similar reaction conditions but on a larger scale. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Manganese gluconate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine and oxalate under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese gluconate can lead to the formation of manganese dioxide, while reduction can yield manganese(II) compounds .
Scientific Research Applications
Manganese gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its role in enzymatic reactions and as a cofactor for various enzymes.
Medicine: Studied for its potential therapeutic effects in treating manganese deficiency and related disorders.
Industry: Utilized as a nutrient supplement in food and pharmaceutical products
Mechanism of Action
The mechanism of action of manganese gluconate involves its dissociation in body fluids to release manganese ions and gluconic acid . Manganese ions act as cofactors for several enzymes, including superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage. The molecular targets and pathways involved include various metalloenzymes and their associated biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Magnesium gluconate: Used as a magnesium supplement with similar dissociation properties.
Calcium gluconate: Utilized for calcium supplementation and has similar pharmacokinetics.
Stannous 2,3,4,5,6-pentahydroxyhexanoate: A tin compound with similar structural features.
Uniqueness
Manganese gluconate is unique due to its specific role in providing manganese, an essential trace element, which is not substituted by other similar compounds. Its specific applications in enzymatic reactions and as a cofactor for manganese-dependent enzymes highlight its distinctiveness .
Properties
Molecular Formula |
C12H22MnO14-2 |
|---|---|
Molecular Weight |
445.23 g/mol |
IUPAC Name |
manganese;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/p-2 |
InChI Key |
MFRCYNUFJYLVKK-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester](/img/structure/B13895072.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)


![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)


![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)

![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)

